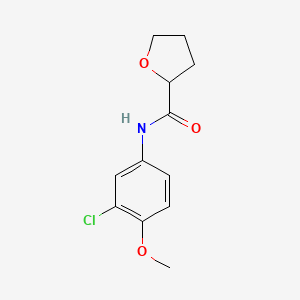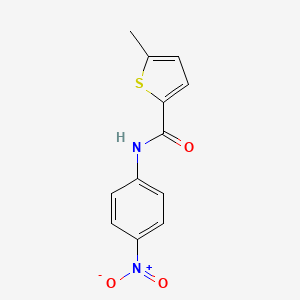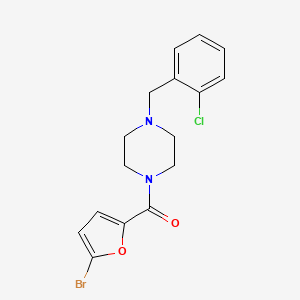
N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide
説明
N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide, also known as CMF, is a synthetic compound with potential applications in the field of medicinal chemistry. CMF belongs to the class of furan derivatives and has been shown to possess a range of biological activities, including anticancer and anti-inflammatory properties.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer and anti-inflammatory effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory properties, this compound has been reported to possess other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been reported to possess antifungal and antibacterial properties.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using commercially available starting materials and standard laboratory techniques. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties may also be an area of future research.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-4-8(7-9(10)13)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKITAQVPAFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4183743.png)
![N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4183749.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)

![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)
